Solubility data of N-(4-methoxyphenyl)-4,6-dimethylpyrimidin-2-amine in organic solvents
Solubility data of N-(4-methoxyphenyl)-4,6-dimethylpyrimidin-2-amine in organic solvents
An In-depth Technical Guide on the Solubility of N-(4-methoxyphenyl)-4,6-dimethylpyrimidin-2-amine in Organic Solvents
Prepared by: Gemini, Senior Application Scientist
Abstract
The solubility of active pharmaceutical ingredients (APIs) and chemical intermediates in organic solvents is a critical physicochemical property that governs process development, formulation, crystallization, and purification strategies.[1][2][3] This technical guide provides a comprehensive framework for understanding and determining the solubility of N-(4-methoxyphenyl)-4,6-dimethylpyrimidin-2-amine. Due to the limited availability of specific experimental data for this compound in public literature, this document establishes the foundational principles of solubility, details rigorous experimental protocols for its determination, presents and analyzes solubility data for structurally related pyrimidine derivatives, and explores the thermodynamic models used for data correlation and analysis. The methodologies and insights presented herein are designed to equip researchers, chemists, and drug development professionals with the necessary tools to conduct thorough solubility studies.
Foundational Principles of Solubility
The dissolution of a crystalline solid, such as N-(4-methoxyphenyl)-4,6-dimethylpyrimidin-2-amine, in a liquid solvent is a thermodynamic process governed by the Gibbs free energy of solution (ΔGsol). This process can be conceptually broken down into two main energy contributions: the energy required to overcome the crystal lattice forces of the solute (lattice energy) and the energy released upon the interaction of solute molecules with solvent molecules (solvation energy).[4][5]
A compound's solubility is dictated by the delicate balance of these forces, which are influenced by several key factors:
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Physicochemical Properties of Solute and Solvent : The principle of "like dissolves like" is a fundamental guide. The molecular structure of N-(4-methoxyphenyl)-4,6-dimethylpyrimidin-2-amine features a polar aminopyrimidine core capable of hydrogen bonding (the amino group as a donor, and the pyrimidine nitrogens as acceptors) and a less polar methoxyphenyl group. Therefore, its solubility is expected to be significant in solvents that can engage in these interactions, such as polar protic and aprotic solvents.
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Temperature : The effect of temperature on solubility is described by the van't Hoff equation.[6][7] For most solid solutes, the dissolution process is endothermic (absorbs heat), meaning solubility increases with temperature. However, this is not a universal rule and must be determined experimentally.
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Polymorphism : A single compound can exist in different crystalline forms, known as polymorphs.[3] Each polymorph has a unique crystal lattice and, consequently, a different lattice energy, leading to different solubilities. It is crucial to characterize the solid form being studied to ensure data consistency.
Experimental Determination of Thermodynamic Solubility
Accurate solubility data is foundational. The "gold standard" for determining thermodynamic solubility is the shake-flask method , attributed to Higuchi and Connors, which ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.[3][8]
Protocol 2.1: Isothermal Shake-Flask Solubility Determination
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Preparation : Add an excess amount of solid N-(4-methoxyphenyl)-4,6-dimethylpyrimidin-2-amine to a series of sealed vials, each containing a known volume or mass of a selected organic solvent. The presence of undissolved solid at the end of the experiment is mandatory to confirm that the solution is saturated.
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Equilibration : Place the sealed vials in a calibrated, constant-temperature orbital shaker or water bath set to the desired temperature (e.g., 298.15 K, 303.15 K, etc.). Agitate the vials for a sufficient duration (typically 24 to 72 hours) to allow the system to reach thermodynamic equilibrium. Preliminary kinetic studies are recommended to determine the minimum time to reach equilibrium.
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Phase Separation : After equilibration, cease agitation and allow the vials to rest at the constant temperature for at least 2 hours to permit the undissolved solid to sediment. To separate the saturated liquid phase from the solid, carefully withdraw a sample from the supernatant using a syringe fitted with a compatible filter (e.g., 0.22 µm PTFE or nylon) to prevent any solid particles from being transferred.
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Quantification : Immediately dilute the filtered supernatant with a known volume of a suitable mobile phase or solvent to prevent precipitation. Analyze the concentration of the dissolved solute using a validated analytical method, such as:
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High-Performance Liquid Chromatography (HPLC) : Offers high specificity and sensitivity for quantifying the analyte in a complex matrix.
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UV-Vis Spectrophotometry : A simpler method suitable when the solute has a unique chromophore and the solvent does not interfere at the analytical wavelength. A calibration curve must be prepared beforehand.
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Data Calculation : Convert the measured concentration into desired units, such as mole fraction (x), molarity (mol/L), or mass solubility ( g/100 g of solvent).
Caption: Relationship between experimental data, thermodynamic models, and derived parameters.
Practical Implications and Conclusion
A comprehensive understanding of the solubility of N-(4-methoxyphenyl)-4,6-dimethylpyrimidin-2-amine is essential for its practical application.
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For Process Chemistry : Solubility data guides the selection of optimal solvents for chemical synthesis, workup, and, critically, for purification via recrystallization. [3]Choosing a solvent where the compound has high solubility at elevated temperatures but low solubility at room temperature is key to achieving high recovery and purity.
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For Pharmaceutical Development : For compounds intended as APIs, solubility is a primary determinant of bioavailability. [1][2]Poor aqueous solubility is a major hurdle in drug development, and knowledge of solubility in organic solvents is crucial for developing advanced formulations such as amorphous solid dispersions, lipid-based formulations, or nanosuspensions. [9] In conclusion, while direct solubility data for N-(4-methoxyphenyl)-4,6-dimethylpyrimidin-2-amine is not readily available, this guide provides the complete scientific framework required to obtain and interpret this critical information. By employing the robust shake-flask method for experimental determination and applying thermodynamic models like the Apelblat and van't Hoff equations for analysis, researchers can generate the high-quality data needed to support process optimization, formulation development, and successful scientific advancement.
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